molecular formula C15H18N4O B12269355 4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

Cat. No.: B12269355
M. Wt: 270.33 g/mol
InChI Key: RALWSJOGDAYITL-UHFFFAOYSA-N
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Description

4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential neuroprotective and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpyridine with pyrrolidine under specific conditions to form the intermediate compound. This intermediate is then reacted with pyrimidine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce pyrimidine derivatives with reduced functional groups .

Scientific Research Applications

4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells. This suggests that it may exert its effects through the inhibition of inflammatory pathways, such as the NF-kB pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is unique due to its specific molecular structure, which allows it to interact with particular molecular targets and pathways. This specificity may result in more targeted and effective therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

4-methyl-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C15H18N4O/c1-11-9-16-6-4-14(11)20-13-5-8-19(10-13)15-17-7-3-12(2)18-15/h3-4,6-7,9,13H,5,8,10H2,1-2H3

InChI Key

RALWSJOGDAYITL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)OC3=C(C=NC=C3)C

Origin of Product

United States

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